Cas no 1360945-57-8 (3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid)

3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid structure
1360945-57-8 structure
Product name:3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid
CAS No:1360945-57-8
MF:C11H9NO4
Molecular Weight:219.193463087082
CID:5703141
PubChem ID:69773869

3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid
    • 1360945-57-8
    • SCHEMBL6418497
    • 3-(Methoxycarbonyl)-1H-indole-6-carboxylicacid
    • EN300-1275538
    • 1H-Indole-3,6-dicarboxylic acid, 3-methyl ester
    • インチ: 1S/C11H9NO4/c1-16-11(15)8-5-12-9-4-6(10(13)14)2-3-7(8)9/h2-5,12H,1H3,(H,13,14)
    • InChIKey: SLTYXTCPXGFHTP-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CNC2C=C(C(=O)O)C=CC=21)=O

計算された属性

  • 精确分子量: 219.05315777g/mol
  • 同位素质量: 219.05315777g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 304
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 79.4Ų

じっけんとくせい

  • 密度みつど: 1.439±0.06 g/cm3(Predicted)
  • Boiling Point: 471.9±25.0 °C(Predicted)
  • 酸度系数(pKa): 4.23±0.30(Predicted)

3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1275538-2.5g
3-(methoxycarbonyl)-1H-indole-6-carboxylic acid
1360945-57-8
2.5g
$2071.0 2023-06-08
Enamine
EN300-1275538-0.05g
3-(methoxycarbonyl)-1H-indole-6-carboxylic acid
1360945-57-8
0.05g
$888.0 2023-06-08
Enamine
EN300-1275538-10.0g
3-(methoxycarbonyl)-1H-indole-6-carboxylic acid
1360945-57-8
10g
$4545.0 2023-06-08
Enamine
EN300-1275538-5.0g
3-(methoxycarbonyl)-1H-indole-6-carboxylic acid
1360945-57-8
5g
$3065.0 2023-06-08
Enamine
EN300-1275538-5000mg
3-(methoxycarbonyl)-1H-indole-6-carboxylic acid
1360945-57-8
5000mg
$2152.0 2023-10-01
Enamine
EN300-1275538-500mg
3-(methoxycarbonyl)-1H-indole-6-carboxylic acid
1360945-57-8
500mg
$713.0 2023-10-01
Enamine
EN300-1275538-2500mg
3-(methoxycarbonyl)-1H-indole-6-carboxylic acid
1360945-57-8
2500mg
$1454.0 2023-10-01
Enamine
EN300-1275538-0.5g
3-(methoxycarbonyl)-1H-indole-6-carboxylic acid
1360945-57-8
0.5g
$1014.0 2023-06-08
Enamine
EN300-1275538-100mg
3-(methoxycarbonyl)-1H-indole-6-carboxylic acid
1360945-57-8
100mg
$653.0 2023-10-01
Enamine
EN300-1275538-250mg
3-(methoxycarbonyl)-1H-indole-6-carboxylic acid
1360945-57-8
250mg
$683.0 2023-10-01

3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid 関連文献

3-(Methoxycarbonyl)-1H-indole-6-carboxylic acidに関する追加情報

Professional Introduction to 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid (CAS No. 1360945-57-8)

3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid, identified by the CAS number 1360945-57-8, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a combination of an indole core and functionalized carboxylic acid and ester groups, has garnered attention for its potential applications in drug discovery and synthetic chemistry. The structural attributes of this compound make it a versatile intermediate for the development of bioactive molecules, particularly those targeting neurological and inflammatory pathways.

The indole moiety is a well-documented pharmacophore in medicinal chemistry, contributing to the biological activity of numerous therapeutic agents. In particular, derivatives of indole have been extensively studied for their roles in modulating neurotransmitter systems and inflammatory responses. The presence of a methoxycarbonyl (ester) group at the 3-position and a carboxylic acid at the 6-position of the indole ring enhances the compound's reactivity, making it a valuable building block for further chemical modifications. These modifications can be tailored to optimize solubility, bioavailability, and target specificity, thereby expanding its utility in drug design.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid as a scaffold for designing novel therapeutics. Studies have demonstrated that structural analogs of this compound exhibit promising activities against various disease targets, including enzymes involved in pain signaling and inflammatory cascades. For instance, research has shown that indole derivatives can interact with cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis and inflammation. The ester functionality in 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid provides a site for selective modification, allowing chemists to fine-tune interactions with biological targets.

The pharmaceutical industry has increasingly recognized the potential of heterocyclic compounds like indole derivatives in addressing unmet medical needs. 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid serves as a precursor for synthesizing more complex molecules with enhanced pharmacological properties. For example, researchers have utilized this compound to develop inhibitors of microsomal prostaglandin E2 synthase 1 (mPGES-1), an enzyme implicated in chronic inflammation and pain. By leveraging the reactivity of its functional groups, scientists have been able to create analogs with improved potency and selectivity.

In addition to its role in drug development, 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid has found applications in materials science and agrochemical research. Its structural framework allows for modifications that can impart specific physical or chemical properties to derived materials. For instance, conjugation with polymers or nanoparticles has been explored as a strategy to enhance drug delivery systems. Furthermore, the compound's ability to act as a chiral building block has opened avenues for developing enantiomerically pure compounds with tailored biological activities.

The synthesis of 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Common synthetic routes include condensation reactions followed by functional group interconversions such as esterification and hydrolysis. Advances in green chemistry have also influenced its preparation, with efforts focused on optimizing reaction conditions to minimize waste and energy consumption. These sustainable approaches align with broader industry trends toward environmentally responsible manufacturing processes.

From a regulatory perspective, compounds like 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid must undergo rigorous evaluation to ensure safety and efficacy before entering clinical development. Preclinical studies are essential for assessing their pharmacokinetic profiles, toxicity profiles, and interactions with biological systems. The growing body of research supporting the use of indole derivatives in drug discovery underscores their potential as therapeutic agents while emphasizing the need for thorough characterization.

The future prospects for 3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid are promising, given its versatility as a chemical scaffold. Ongoing research aims to uncover new applications in areas such as antiviral therapy and metabolic disorders. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation by combining expertise in synthetic chemistry with insights from biological sciences. As computational tools continue to evolve, virtual screening methods will further accelerate the identification of novel derivatives with enhanced therapeutic potential.

In conclusion,3-(Methoxycarbonyl)-1H-indole-6-carboxylic acid (CAS No. 1360945-57-8) represents a valuable asset in modern chemical biology and pharmaceutical research. Its unique structural features enable diverse applications across multiple disciplines, from drug development to material science. As scientific understanding advances, this compound is poised to play an increasingly important role in addressing complex biomedical challenges through innovative chemical solutions.

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